1,4,5,8-Tetramethoxynaphthalene
Description
1,4,5,8-Tetramethoxynaphthalene is a poly-substituted naphthalene derivative featuring four methoxy groups at the 1,4,5,8-positions. It serves as a critical intermediate in synthesizing bioactive naphthoquinones, such as shikonin derivatives with antitumor activity . Its synthesis typically involves methylation of 1,5-dihydroxynaphthalene followed by bromination and methoxylation, achieving yields up to 72% with optimized protocols using phase-transfer catalysts . The compound’s methoxy groups confer steric and electronic effects that influence reactivity, enabling regioselective transformations during oxidative demethylation or side-chain cyclization . Applications span medicinal chemistry (e.g., anticancer agents) and materials science due to its aromatic electron-rich structure .
Properties
CAS No. |
10075-68-0 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1,4,5,8-tetramethoxynaphthalene |
InChI |
InChI=1S/C14H16O4/c1-15-9-5-6-11(17-3)14-12(18-4)8-7-10(16-2)13(9)14/h5-8H,1-4H3 |
InChI Key |
SWNROPPWBFHVCS-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC=C(C2=C(C=C1)OC)OC)OC |
Canonical SMILES |
COC1=C2C(=CC=C(C2=C(C=C1)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naphthalene Diimide Derivatives (NDIs)
- Examples : NDI-POCF3 and NDI-BOCF3 (N,N'-bis(trifluoromethoxyphenyl/benzyl-substituted NDIs) .
- Key Differences: Electronic Properties: NDIs exhibit deep LUMO levels (~4.2 eV), making them superior electron transporters compared to 1,4,5,8-tetramethoxynaphthalene, which has higher electron density due to methoxy donors. Applications: NDIs are used in organic semiconductors and sensors, whereas this compound is primarily a synthetic precursor . Mobility: NDIs show electron mobility >0.1 cm²/V·s, far exceeding the non-conjugated methoxy-naphthalene .
1,4,5,8-Tetraethynylnaphthalene Derivatives
- Structure : Ethynyl groups replace methoxy substituents, causing significant steric distortion .
- Key Differences :
Hydroxyanthraquinones (e.g., 1,4,5,8-Tetrahydroxyanthraquinone)
- Bioactivity: 1,4,5,8-Tetrahydroxyanthraquinone inhibits HCV NS3 helicase with IC50 = 6 µM, outperforming trihydroxy analogues due to additional keto-phenol systems .
- Key Differences: Solubility/Polarity: Hydroxyl groups increase polarity and hydrogen-bonding capacity compared to methoxy groups, enhancing protein interaction but reducing membrane permeability . Synthesis: Hydroxyanthraquinones are often natural products, whereas this compound is synthetically tailored for regioselective reactivity .
Naphthalene Tetracarboxylic Acid Derivatives
- Example : 1,4,5,8-Naphthalenetetracarboxylic acid tetramethyl ester (CAS 31996-10-8) .
- Key Differences: Physical Properties: Higher melting point (200–203°C) and viscosity indices (VI) in lubricant formulations compared to methoxy derivatives . Functionality: Carboxylic esters enable coordination chemistry, unlike the electron-rich methoxy-naphthalene used in quinone synthesis .
Table 1: Binding Affinities of Naphthalene Derivatives with Proteins
Table 2: Physical and Functional Properties
| Compound | Viscosity Index (VI) | Kinematic Viscosity (40°C, cSt) | LUMO Level (eV) | Key Application |
|---|---|---|---|---|
| This compound | N/A | N/A | N/A | Anticancer intermediates |
| NDI-BOCF3 | N/A | N/A | ~4.2 | Organic semiconductors |
| 1,4,5,8-4Cn (lubricant) | 220 | 98.7 | N/A | High-performance lubricants |
Preparation Methods
Step 1: Esterification to Tetramethyl Ester
The carboxylic acid precursor undergoes methylation with dimethyl sulfate in alkaline conditions:
Reaction Conditions
The ester intermediate (naphthalene-1,4,5,8-tetracarboxylic acid tetramethyl ester) is isolated via recrystallization from dimethyl sulfoxide-chloroform.
Step 2: Reduction to Tetrakis(Hydroxymethyl)Naphthalene
Lithium aluminum hydride selectively reduces ester groups to hydroxymethyl functionalities:
Optimized Parameters
| Variable | Value |
|---|---|
| Reducing agent | LiAlH₄ (4.2 equiv) |
| Solvent | Anhydrous tetrahydrofuran |
| Reaction time | 8 days (room temperature) |
| Workup | Sequential HCl/water quenching |
| Purity | >99% (by ¹H-NMR) |
This step’s prolonged duration ensures complete reduction while minimizing over-reduction byproducts.
Step 3: Halogenation to Tetrakis(Bromomethyl)Naphthalene
Phosphorus tribromide converts hydroxyl groups to bromides:
Halogenation Data
| Metric | Result |
|---|---|
| PBry₃ stoichiometry | 8.4 equiv (2.1 equiv per –CH₂OH) |
| Solvent | Dioxane |
| Temperature | Reflux (101°C) |
| Isolation | Recrystallization (dioxane) |
| Yield | 85% (13.35 g) |
¹H-NMR confirms complete bromination via the disappearance of hydroxymethyl proton signals at δ 5.19 ppm.
Step 4: Catalytic Reduction to 1,4,5,8-Tetramethylnaphthalene
Raney nickel-mediated hydrogenation completes the synthesis:
Final Reduction Metrics
| Condition | Detail |
|---|---|
| Catalyst | Raney Ni (10 wt%) |
| Pressure | H₂ (1 atm) |
| Solvent | Ethanol |
| Temperature | 80°C (48 h) |
| Final yield | 97% (4.76 g) |
The product exhibits a melting point of 130.5–131.5°C and distinct ¹H-NMR signals at δ 7.10 (aromatic protons) and δ 2.82 (methyl groups).
Comparative Analysis of Synthetic Routes
The table below contrasts the patented method with historical approaches:
| Method | Steps | Overall Yield | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts | 5 | 10% | Low | Poor |
| Diels-Alder | 7 | 6% | Very low | Very poor |
| JPH0745418B2 | 4 | 72% | High | Excellent |
Key advantages of the modern protocol include:
- Atom economy : 89% vs. 42% in Friedel-Crafts
- Catalyst reusability : Raney Ni retains activity for 5 cycles
- Byproduct mitigation : Halogenation waste reduced by 73% versus classical halogenation methods
Spectroscopic Characterization
Critical analytical data for intermediate and final compounds:
Tetrakis(Hydroxymethyl)Naphthalene
- IR (Nujol) : ν = 3321 cm⁻¹ (O–H stretch)
- ¹H-NMR (DMSO-d₆) : δ 7.56 (s, 4H, ArH), δ 5.19 (t, J = 5.5 Hz, 4H, OH)
1,4,5,8-Tetramethylnaphthalene
- Mass spec : m/z 184 (M⁺, 100%)
- ¹³C-NMR (CDCl₃) : δ 135.8 (C–CH₃), δ 19.2 (CH₃)
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 1,4,5,8-Tetramethoxynaphthalene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Two primary synthetic routes are documented:
- Route 1 : Reaction of sodium dithionite and methyl p-toluenesulfonate with tetrabutylammonium bromide in NaOH/THF, yielding this compound as a red precipitate after recrystallization in petroleum ether (73% yield under milder conditions) .
- Route 2 : Oxidation of intermediates using cerium(IV) diammonium nitrate in acetonitrile/trichloromethane to produce derivatives like DMNQ .
- Optimization Strategies :
- Use milder reagents (e.g., cerium nitrate for oxidation instead of harsher agents) to reduce side reactions .
- Recrystallization in petroleum ether (90–120°C) improves purity .
- Lower reaction temperatures (25°C) enhance selectivity .
Q. Which spectroscopic methods are most effective for characterizing this compound and its derivatives?
- Key Techniques :
- 1H/13C NMR : Confirms methoxy group positions and aromatic proton environments .
- FT-IR : Identifies C-O-C stretching (1,050–1,250 cm⁻¹) and aromatic ring vibrations .
- Elemental Analysis : Validates molecular formula (e.g., C₁₄H₁₆O₄) .
- Mass Spectrometry : Determines molecular weight (e.g., 268.18 g/mol via ESI-MS) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Safety Protocols :
- Store under inert gas (e.g., N₂) in tightly sealed containers to prevent moisture absorption .
- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular contact .
- Avoid heat sources and oxidizing agents due to flammability risks .
Q. What are the common intermediates derived from this compound in the synthesis of bioactive compounds?
- Key Derivatives :
- DMNQ : Synthesized via cerium-mediated oxidation; exhibits apoptotic activity in cancer studies .
- Shikonin/Alkannin Precursors : Used in natural product synthesis via cyclization and demethylation .
Advanced Research Questions
Q. How can regioselective modifications be achieved in this compound derivatives for targeted biological activity?
- Strategies :
- Bulky Substituent-Mediated Demethylation : Directs oxidation to specific methoxy groups (e.g., 5,8-positions) .
- Intramolecular Cyclization : Prevents interference from hydroxyl-containing side chains during quinone core reactions .
- Example : Regioselective synthesis of 6-isomer shikonin derivatives via oxidative demethylation (73% yield) .
Q. What computational approaches are used to predict the molecular interactions of this compound with biological targets?
- Methods :
- Molecular Docking : Predicts binding affinity with proteins (e.g., Tigger transposable element-derived protein 1) .
- MD Simulations : Analyzes stability of ligand-receptor complexes under physiological conditions .
Q. How does the electronic structure of this compound influence its reactivity in electrophilic substitution reactions?
- Mechanistic Insight :
- Electron-donating methoxy groups activate the naphthalene ring at positions ortho/para to substituents.
- Steric hindrance from methoxy groups directs electrophiles to less-substituted positions (e.g., 2- or 3-positions) .
Q. What strategies are employed to analyze and resolve contradictory data in the catalytic oxidation reactions of this compound?
- Troubleshooting Framework :
- Variable Screening : Test reaction parameters (temperature, solvent polarity, catalyst loading) to identify outliers .
- Byproduct Analysis : Use HPLC/GC-MS to detect intermediates (e.g., quinone vs. dihydroxy derivatives) .
- Cross-Validation : Compare results across synthetic routes (e.g., cerium vs. other oxidants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
